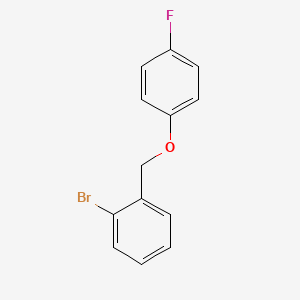
2-Bromobenzyl-(4-fluorophenyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Bromobenzyl-(4-fluorophenyl)ether is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromobenzyl-(4-fluorophenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and applications in research and drug development.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its biological activity. The ether linkage contributes to its solubility and interaction with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including aromatase, which is crucial in estrogen biosynthesis. This inhibition can affect various physiological processes, including cell proliferation and differentiation.
- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell growth and survival. By modulating these pathways, the compound can alter gene expression profiles in treated cells.
- Binding Affinity : The bromine and fluorine atoms enhance the compound's binding affinity to target proteins and enzymes, allowing for more effective modulation of their activities.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) was found to be between 15.625–62.5 μM for Gram-positive bacteria, indicating its potential as an antibacterial agent .
- Cytotoxic Effects : In vitro studies showed that at low concentrations, this compound inhibited cancer cell proliferation without causing significant toxicity. This suggests a potential role in cancer therapeutics, particularly in hormone-sensitive cancers due to its aromatase inhibition.
- Biofilm Formation Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating biofilm-associated infections .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature, with distribution influenced by its molecular weight and solubility properties.
- Metabolism : It undergoes metabolic transformation primarily through oxidative pathways, leading to various metabolites that may retain biological activity or contribute to toxicity.
- Excretion : The elimination route has not been extensively studied but is likely renal based on similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-2-[(4-fluorophenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPPTFCIBFOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














